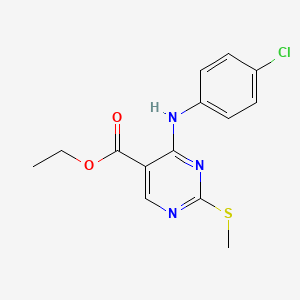
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide linkage. This compound has gained significant interest due to its unique structural attributes, which may impart interesting biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves several steps. The key reactions include the bromination of a benzamide precursor, followed by coupling with an appropriate sulfonamide intermediate. Specific conditions such as temperature control, solvent selection, and catalysts may be crucial for the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial context, this compound might be synthesized in a multi-step process involving large-scale reactors and precise monitoring of reaction parameters to ensure consistency and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the methoxy group, potentially forming a more reactive intermediate.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitro group (if present) to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution, where various nucleophiles can replace the bromine, leading to different derivatives.
Common Reagents and Conditions: Reactions involving this compound often use reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitutions. Conditions such as solvent choice (e.g., dichloromethane, ethanol) and temperature settings are crucial for desired outcomes.
Major Products: Major products of these reactions depend on the starting conditions but might include derivatives with modified functional groups, such as hydroxy derivatives from oxidation or amine derivatives from reduction.
科学的研究の応用
Chemistry: This compound is of interest in synthetic organic chemistry for developing novel reaction pathways and testing the reactivity of different functional groups.
Biology: In biological research, its potential activity as an inhibitor or modulator of specific enzymes is explored, owing to its complex structure and sulfonamide linkage.
Medicine: In the medical field, analogs of this compound might be investigated for their therapeutic potential, such as anti-inflammatory or antimicrobial agents, although comprehensive studies would be necessary to confirm these properties.
Industry: In industry, it can be used as an intermediate for the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.
作用機序
The precise mechanism of action of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is not fully established. its effects are believed to involve interactions with specific molecular targets like enzymes or receptors, modulating their activity. The sulfonamide group can form strong interactions with biological molecules, impacting their function.
類似化合物との比較
Similar Compounds: Compounds similar to 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide include other sulfonamide derivatives and brominated benzamides. Examples include N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-chlorobenzamide and N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide.
Uniqueness: What sets this compound apart is its specific substitution pattern on the benzamide ring, which may confer unique binding properties and reactivity compared to its analogs.
That should cover it! Anything specific you'd like to dive deeper into?
特性
IUPAC Name |
4-bromo-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-7-4-16-13-22(10-8-15(16)12-18)27(24,25)11-9-21-19(23)14-2-5-17(20)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZKNASUTYEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2936261.png)

![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/new.no-structure.jpg)

![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)
![1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2936276.png)



![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
